Cdr3ame(82-89)
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Overview
Description
Cdr3ame(82-89) is a synthetic compound derived from the complementarity-determining region 3 (CDR3) of the CD4 D1 domain. This compound has been specifically designed to inhibit the binding of the human immunodeficiency virus type 1 (HIV-1) envelope protein gp120 to CD4, thereby blocking HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdr3ame(82-89) involves the creation of constrained aromatically modified exocyclic analogs of the CDR3 region. The process typically includes the following steps:
Peptide Synthesis: The peptide corresponding to the CDR3 region (residues 82-89) is synthesized using solid-phase peptide synthesis (SPPS).
Aromatic Modification: Aromatic groups are introduced to the peptide to enhance its binding affinity and specificity.
Cyclization: The peptide is cyclized to form a stable exocyclic structure.
Industrial Production Methods
Industrial production of Cdr3ame(82-89) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Cdr3ame(82-89) primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic groups.
Reduction: Reduction reactions can occur at the amide bonds within the peptide structure.
Substitution: Aromatic substitution reactions can modify the aromatic groups to enhance binding affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Aromatic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include modified peptides with enhanced binding properties and stability .
Scientific Research Applications
Cdr3ame(82-89) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting HIV-1 infection by blocking gp120 binding to CD4.
Medicine: Explored as a potential therapeutic agent for preventing HIV-1 infection and replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1.
Mechanism of Action
Cdr3ame(82-89) exerts its effects by specifically binding to the CD4 receptor on T cells, thereby preventing the interaction between CD4 and the HIV-1 envelope protein gp120. This inhibition blocks the entry of HIV-1 into T cells and disrupts the viral replication cycle. The compound targets the CD4 receptor and interferes with the formation of the CD4-gp120 complex .
Comparison with Similar Compounds
Similar Compounds
Cdr2ame(50-55): Another synthetic analog derived from the CDR2 region of CD4, which also inhibits CD4-gp120 interaction.
Cdr1ame(20-25): A synthetic analog from the CDR1 region, known for its binding affinity to CD4.
Uniqueness
Cdr3ame(82-89) is unique due to its specific derivation from the CDR3 region, which provides a higher binding affinity and specificity for the CD4 receptor compared to other CDR-derived analogs. This uniqueness makes it a promising candidate for therapeutic applications in HIV-1 prevention .
Properties
CAS No. |
174490-50-7 |
---|---|
Molecular Formula |
C66H89N13O22S3 |
Molecular Weight |
1512.7 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R,25S,28S,31R)-7-(3-amino-3-oxopropyl)-31-[[(2S)-2-amino-3-phenylpropanoyl]amino]-25-[(2S)-butan-2-yl]-13,19-bis(2-carboxyethyl)-10-(carboxymethyl)-28-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24,27,30-nonaoxo-16-propan-2-yl-22-(sulfanylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C66H89N13O22S3/c1-5-33(4)54-65(99)75-46(29-102)61(95)70-42(21-24-51(85)86)58(92)78-53(32(2)3)64(98)71-41(20-23-50(83)84)56(90)73-44(28-52(87)88)59(93)69-40(19-22-49(68)82)57(91)77-48(63(97)74-45(66(100)101)27-36-13-17-38(81)18-14-36)31-104-103-30-47(76-55(89)39(67)25-34-9-7-6-8-10-34)62(96)72-43(60(94)79-54)26-35-11-15-37(80)16-12-35/h6-18,32-33,39-48,53-54,80-81,102H,5,19-31,67H2,1-4H3,(H2,68,82)(H,69,93)(H,70,95)(H,71,98)(H,72,96)(H,73,90)(H,74,97)(H,75,99)(H,76,89)(H,77,91)(H,78,92)(H,79,94)(H,83,84)(H,85,86)(H,87,88)(H,100,101)/t33-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |
InChI Key |
POOYULVOUIVOQL-XVBGTMCGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CCC(=O)N)CC(=O)O)CCC(=O)O)C(C)C)CCC(=O)O)CS |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CCC(=O)N)CC(=O)O)CCC(=O)O)C(C)C)CCC(=O)O)CS |
Origin of Product |
United States |
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